Cas no 1804260-46-5 (1-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-2-one)

1-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-2-one 化学的及び物理的性質
名前と識別子
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- 1-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-2-one
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- インチ: 1S/C10H9BrClNO3/c1-6(14)10(11)8-3-2-7(5-12)4-9(8)13(15)16/h2-4,10H,5H2,1H3
- InChIKey: ZJKYCPNKSIZUNO-UHFFFAOYSA-N
- ほほえんだ: BrC(C(C)=O)C1C=CC(CCl)=CC=1[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 282
- トポロジー分子極性表面積: 62.9
- 疎水性パラメータ計算基準値(XlogP): 2.7
1-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013018470-250mg |
1-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-2-one |
1804260-46-5 | 97% | 250mg |
489.60 USD | 2021-06-25 | |
Alichem | A013018470-500mg |
1-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-2-one |
1804260-46-5 | 97% | 500mg |
782.40 USD | 2021-06-25 | |
Alichem | A013018470-1g |
1-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-2-one |
1804260-46-5 | 97% | 1g |
1,534.70 USD | 2021-06-25 |
1-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-2-one 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
1-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-2-oneに関する追加情報
Professional Introduction to 1-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-2-one (CAS No. 1804260-46-5)
1-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-2-one, a compound with the chemical identifier CAS No. 1804260-46-5, is a significant molecule in the realm of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in various scientific domains, particularly in the synthesis of novel pharmaceutical agents and the exploration of biochemical pathways.
The molecular structure of 1-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-2-one consists of a propanone backbone substituted with a bromine atom at the first carbon position and a nitrophenyl group attached to the fourth carbon of the phenyl ring. The presence of a chloromethyl group on the same phenyl ring introduces a reactive site that can be exploited for further functionalization, making this compound a versatile intermediate in organic synthesis.
In recent years, there has been a growing interest in developing new methodologies for the preparation and application of such intermediates. The reactivity of the chloromethyl group allows for the formation of various derivatives, including ethers, alcohols, and amines, which can be further explored in drug discovery and material science. The bromine atom, on the other hand, provides a handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.
One of the most compelling aspects of 1-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-2-one is its potential use in medicinal chemistry. The nitrophenyl moiety is known to exhibit biological activity across multiple therapeutic areas. For instance, nitroaromatic compounds have been extensively studied for their antimicrobial and anti-inflammatory properties. By incorporating this moiety into a propanone scaffold, researchers can explore new pharmacophores that may lead to the development of novel drugs.
The synthesis of 1-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-2-one involves several key steps that highlight its synthetic utility. Initially, the bromination of propanone yields 1-bromopropanone, which is then reacted with 4-chloromethyl-2-nitrobenzene under appropriate conditions to form the desired product. This reaction sequence exemplifies the ease with which this compound can be synthesized and underscores its importance as a building block in organic chemistry.
Recent advancements in synthetic methodologies have further enhanced the accessibility of such intermediates. For example, catalytic processes have been developed that allow for more efficient bromination and functionalization reactions. These improvements not only streamline the synthesis but also reduce costs, making it more feasible for academic and industrial researchers to explore derivatives of 1-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-2-one.
The applications of this compound extend beyond pharmaceuticals into other areas such as agrochemicals and specialty chemicals. The unique structural features make it a valuable starting material for designing molecules with specific functionalities. For instance, agrochemical researchers have utilized similar intermediates to develop new pesticides and herbicides that are more effective and environmentally friendly.
In conclusion, 1-Bromo-1-(4-(chloromethyl)-2-nitrophenyl)propan-2-one (CAS No. 1804260-46-5) represents a fascinating molecule with broad applications in chemical synthesis and drug development. Its structural versatility and reactivity make it an indispensable tool for researchers aiming to create novel compounds with potential therapeutic benefits. As our understanding of biochemical pathways continues to evolve, compounds like this will undoubtedly play a crucial role in advancing scientific discovery.
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